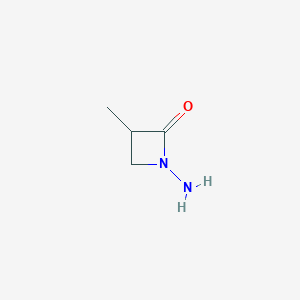
1-Amino-3-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-methylazetidin-2-one, also known as AMAO, is a cyclic amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers.
Mécanisme D'action
The mechanism of action of 1-Amino-3-methylazetidin-2-one is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the glutamate receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to enhance the activity of these receptors, which can lead to increased synaptic plasticity and improved cognitive function.
Effets Biochimiques Et Physiologiques
1-Amino-3-methylazetidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to enhance synaptic plasticity and improve cognitive function in animal models. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Amino-3-methylazetidin-2-one in lab experiments is its unique properties and potential applications. This compound is a heterocyclic amino acid that contains a four-membered ring structure, which makes it an interesting target for synthetic chemists and drug designers. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain.
However, there are also some limitations to using 1-Amino-3-methylazetidin-2-one in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, this compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-Amino-3-methylazetidin-2-one. One potential direction is to further investigate its mechanism of action and how it interacts with receptors in the brain. Additionally, more research is needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Finally, more research is needed to optimize the synthesis method for 1-Amino-3-methylazetidin-2-one and to develop more efficient and effective ways of producing this compound.
Méthodes De Synthèse
The synthesis of 1-Amino-3-methylazetidin-2-one can be achieved through several methods. One of the most common methods involves the reaction of L-proline with methyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of a cyclic intermediate, which can be further reacted with ammonia to produce the target compound. Another method involves the reaction of L-proline with dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction also leads to the formation of a cyclic intermediate, which can be further reacted with hydrogen cyanide and ammonia to produce 1-Amino-3-methylazetidin-2-one.
Applications De Recherche Scientifique
1-Amino-3-methylazetidin-2-one has been extensively studied for its potential applications in the field of biochemistry and pharmacology. This compound has been shown to have several interesting properties, including the ability to act as a neurotransmitter and modulate the activity of certain receptors in the brain. Additionally, 1-Amino-3-methylazetidin-2-one has been shown to have potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and depression.
Propriétés
Numéro CAS |
130065-25-7 |
|---|---|
Nom du produit |
1-Amino-3-methylazetidin-2-one |
Formule moléculaire |
C4H8N2O |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
1-amino-3-methylazetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c1-3-2-6(5)4(3)7/h3H,2,5H2,1H3 |
Clé InChI |
HOGNPRUVLIRFSV-UHFFFAOYSA-N |
SMILES |
CC1CN(C1=O)N |
SMILES canonique |
CC1CN(C1=O)N |
Synonymes |
2-Azetidinone,1-amino-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



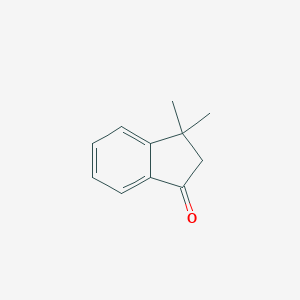
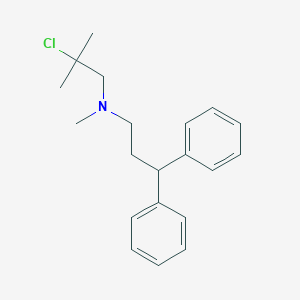
![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)






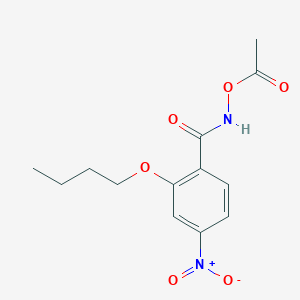
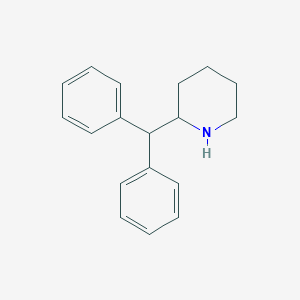
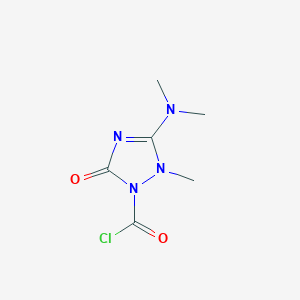
![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
